molecular formula C30H38O11 B190432 Toosendanin CAS No. 58812-37-6

Toosendanin

Cat. No. B190432
CAS RN: 58812-37-6
M. Wt: 574.6 g/mol
InChI Key: NAHTXVIXCMUDLF-SLWGVJJJSA-N
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Description

Toosendanin is a triterpenoid extracted from Melia toosendan Sieb et Zucc . It is traditionally used for the treatment of abdominal pain and as an insecticide . It has been reported to possess broad biological actions, including blocking neurotransmission, antibotulism, inducing cell differentiation, and apoptosis .


Synthesis Analysis

Toosendanin is a natural product and its synthesis involves complex biological processes in the Melia toosendan plant . Researchers have conducted synthesis or structural modification of its chemical structure .


Molecular Structure Analysis

Toosendanin has been found to have six metabolites (M1–M6) when incubated with human liver microsomes . M1, M2, and M3 are oxidative products, M6 is a dehydrogenation product, while M4 and M5 are oxidative and dehydrogenation products of toosendanin .


Chemical Reactions Analysis

Toosendanin can be rapidly metabolized within 30 minutes and is hardly detected at 120 minutes .


Physical And Chemical Properties Analysis

Toosendanin has a molecular weight of 574.62 . It is a white crystalline powder and is soluble in ethanol, ethyl acetate, acetone, dioxane, pyridine, etc., slightly soluble in hot water, chloroform, benzene, ether, etc .

Scientific Research Applications

1. Effects on L-type Ca2+ Channels

Toosendanin, a triterpenoid derivative from Melia toosendan, has been shown to irreversibly increase L-type Ca2+ current in neonatal rat ventricular cells, indicating its potential as a novel L-type Ca2+ channel agonist (Li & Shi, 2004).

2. Anticancer Properties

Research indicates that toosendanin can suppress cell viability, induce apoptosis, and regulate expression of Bax and Bcl-2 in human Ewing's sarcoma cells (Gao et al., 2019). Additionally, it has shown growth inhibition and apoptosis-induced effects on various human cancer cell lines, suggesting potential as an anticancer drug (Zhang et al., 2005).

3. Neurobiological Effects

Toosendanin affects neurotransmitter release and synaptic transmission, showing selective facilitation of Ca2+-influx via L-type Ca2+ channels and increasing intracellular Ca2+ concentration. These properties suggest its potential in neurobiological research (Shi & Li, 2007).

4. Mitochondrial Apoptosis Pathways

Toosendanin has been found to induce mitochondria-dependent apoptosis in PC12 cells and hepatocellular carcinoma cells, involving cytochrome c release and caspase activation (Tang et al., 2004); (He et al., 2010).

5. Inflammatory Disease Treatment

Toosendanin has shown effects in reducing colitis-associated symptoms in mice, inhibiting proinflammatory cytokines, and regulating macrophage polarization and NLRP3 inflammasome, suggesting its potential in treating inflammatory diseases (Fan et al., 2019).

Safety And Hazards

Toosendanin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16-,17-,18+,19-,20+,21+,23-,24-,25+,26+,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHTXVIXCMUDLF-RFNFAWMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@@]23CO[C@H]([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@]46[C@H](O6)C[C@H]5C7=COC=C7)C)OC(=O)C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chuanliansu

CAS RN

58812-37-6
Record name Toosendanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58812-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-AcetoxyaMoorastatin;24-Norchola-20,22-diene-4-carboxaldehyde,3,12-bis(acetyloxy)-14,15:21,23-diepoxy-1,7,19-trihydroxy-4,8-dimethyl-11-oxo-,cyclic4,19-hemiacetal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,320
Citations
S Zhang, L Cao, ZR Wang, Z Li, J Ma - Journal of Asian natural …, 2019 - Taylor & Francis
Toosendanin (TSN) is a triterpenoid purified from the medicinal herb Melia toosendan Sieb. et Zucc and has been used as an insecticide for decades. Recent studies have attracted …
Number of citations: 39 www.tandfonline.com
YL Shi, MF Li - Progress in neurobiology, 2007 - Elsevier
Toosendanin (TSN) is a triterpenoid extracted from Melia toosendan Sieb et Zucc, which was used as a digestive tract-parasiticide and agricultural insecticide in ancient China. TSN …
Number of citations: 99 www.sciencedirect.com
YL Shi, ZF Wang - Acta Pharmacologica Sinica, 2004 - cdn.amegroups.cn
… In spite of sharing some similar action with BoNT, toosendanin can protect botulism animals … been injected with toosendanin tolerate BoNT/A challenge. Toosendanin seems to have no …
Number of citations: 69 cdn.amegroups.cn
Y He, J Wang, XL Liu, L Zhang, G Yi, C Li, X He… - Planta …, 2010 - thieme-connect.com
… Our findings implied that toosendanin could act as an apoptosis inducer and a potential … toosendanin (0.5 µM) while those in the toosendanin group were only treated with toosendanin (…
Number of citations: 67 www.thieme-connect.com
T Gao, A Xie, X Liu, H Zhan… - Molecular …, 2019 - spandidos-publications.com
… Therefore, we hypothesize that toosendanin may also have antitumor and/or pro-apoptotic activity in ES. Subsequently, we studied the effects of toosendanin on cell activity and …
Number of citations: 28 www.spandidos-publications.com
B Zhang, ZF Wang, MZ Tang, YL Shi - Investigational new drugs, 2005 - Springer
… of toosendanin on human cancer cells. The result showed that toosendanin significantly … Flow cytometric analysis revealed that treatment of U937 cells with toosendanin resulted in …
Number of citations: 82 link.springer.com
J Zhang, F Yang, X Mei, R Yang, B Lu, Z Wang… - Chemico-Biological …, 2022 - Elsevier
Toosendanin (TSN) and isotoosendanin (ITSN) are two natural triterpenoids isolated from Fructus Meliae Toosendan or Cortex Meliae. This study aims to observe the inhibition of TSN …
Number of citations: 16 www.sciencedirect.com
W Kai, S Yating, M Lin, Y Kaiyong, H Baojin… - Biochemical …, 2018 - Elsevier
… In this study, we found for the first time that toosendanin (TSN), a triterpenoid extracted from the traditional Chinese medicine Melia toosendan Sieb et Zucc, could successfully reverse …
Number of citations: 49 www.sciencedirect.com
T Zhang, J Li, F Yin, B Lin, Z Wang, J Xu, H Wang… - Oncogene, 2017 - nature.com
Signal transducer and activator of transcription 3 (STAT3) is an emerging target for cancer therapy. In this study, we identify Toosendanin (TSN) is an effective inhibitor of STAT3, leading …
Number of citations: 98 www.nature.com
C Zhang, H Gao, Z Liu, J Lai, Z Zhan… - Cancer Cell …, 2021 - cancerci.biomedcentral.com
Toosendanin (TSN) is a triterpenoid compound mainly used as an ascaris repellant. Recent studies have shown that it possesses antitumor effects in many types of tumor cells. However…
Number of citations: 12 cancerci.biomedcentral.com

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